RhQ-DMB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RhQ-DMB involves the esterification of rhodamine Q with o,o’-dimethoxybenzyl alcohol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
RhQ-DMB undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted esters or amides.
Scientific Research Applications
RhQ-DMB has a wide range of applications in scientific research, including:
Mechanism of Action
RhQ-DMB exerts its effects by inhibiting the ATPase activity of P-glycoprotein. It binds to the inner chamber of CmABCB1, preventing the hydrolysis of ATP and thereby inhibiting the efflux of substrates from the cell . This inhibition enhances the intracellular concentration of drugs, making it a valuable tool in overcoming multidrug resistance .
Comparison with Similar Compounds
Similar Compounds
Rhodamine 123: Another rhodamine derivative used as a fluorescent dye and P-glycoprotein inhibitor.
Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties but different inhibitory activity.
Rhodamine B: Commonly used as a dye, with less specificity for P-glycoprotein inhibition.
Uniqueness of RhQ-DMB
This compound stands out due to its superior affinity and inhibitory activity against P-glycoprotein compared to other rhodamine derivatives . Its unique structure, featuring the o,o’-dimethoxybenzyl ester moiety, contributes to its high potency and specificity .
Properties
Molecular Formula |
C35H33ClN2O5 |
---|---|
Molecular Weight |
597.1 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)methyl 2-(2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoate;chloride |
InChI |
InChI=1S/C35H32N2O5.ClH/c1-39-30-12-5-13-31(40-2)27(30)20-41-35(38)24-11-4-3-10-23(24)34-25-16-21-8-6-14-36-28(21)18-32(25)42-33-19-29-22(17-26(33)34)9-7-15-37-29;/h3-5,10-13,16-19,36H,6-9,14-15,20H2,1-2H3;1H |
InChI Key |
NYEHEDIJSZVAPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)COC(=O)C2=CC=CC=C2C3=C4C=C5CCC[NH+]=C5C=C4OC6=C3C=C7CCCNC7=C6.[Cl-] |
Origin of Product |
United States |
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